An In-depth Technical Guide to 4'-Ethylacetophenone (CAS: 937-30-4)
An In-depth Technical Guide to 4'-Ethylacetophenone (CAS: 937-30-4)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 4'-Ethylacetophenone, a key aromatic ketone intermediate. It covers its physicochemical properties, spectroscopic data, synthesis, and applications, with a focus on its role in the synthesis of pharmacologically relevant compounds.
Chemical Identity and Physical Properties
4'-Ethylacetophenone, also known as p-ethylacetophenone, is a clear, colorless to pale yellow liquid.[1] It is an aromatic ketone that is widely used as a versatile intermediate and building block in organic synthesis.[2]
Table 1: Physicochemical Properties of 4'-Ethylacetophenone
| Property | Value | Reference(s) |
| CAS Number | 937-30-4 | [2] |
| Molecular Formula | C₁₀H₁₂O | [2] |
| Molecular Weight | 148.20 g/mol | [2] |
| Appearance | Clear colorless to pale yellow liquid/oil | [2][3] |
| Melting Point | -20.6 °C | [3][4] |
| Boiling Point | 125 °C at 20 mmHg; 116-117 °C at 15 Torr | [4][5] |
| Density | 0.993 g/mL at 25 °C | [3][4] |
| Refractive Index (n20/D) | 1.5293 | [3][4] |
| Flash Point | 91 °C (195.8 °F) - closed cup | [4] |
| Water Solubility | Not miscible or difficult to mix | [1][3] |
| Solubility | Soluble in alcohol, Chloroform (Slightly), Ethyl Acetate (Slightly) | [1][3] |
| InChI Key | NODGRWCMFMEGJH-UHFFFAOYSA-N | [4] |
| Canonical SMILES | CCC1=CC=C(C=C1)C(=O)C | [5] |
Spectroscopic Data
The structural identity of 4'-Ethylacetophenone is confirmed by various spectroscopic methods.
Table 2: Spectroscopic Data for 4'-Ethylacetophenone
| Technique | Key Data Points | Reference(s) |
| ¹H NMR | δ (ppm): 7.87 (d), 7.27 (d), 2.70 (q), 2.56 (s), 1.25 (t) | [6] |
| IR (Infrared) | Key Stretches (cm⁻¹): ~3030 (aromatic C-H), ~2900 (alkyl C-H), ~1655 (C=O, ketone) | [7] |
| Mass Spec (EI) | m/z: 148 (M+), 133, 105, 77, 43 | [1][8] |
Experimental Protocols for Spectroscopic Analysis
While specific instrument parameters can vary, general protocols for obtaining spectroscopic data are as follows:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of 4'-Ethylacetophenone is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), and placed in an NMR tube. ¹H NMR spectra are recorded on a spectrometer, such as a 400 or 500 MHz instrument.[9][10] Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (B1202638) (TMS).
-
Infrared (IR) Spectroscopy: A thin film of neat liquid 4'-Ethylacetophenone is placed between two salt plates (e.g., NaCl or KBr) or analyzed using an Attenuated Total Reflectance (ATR) accessory.[3] The spectrum is recorded using an FTIR spectrometer.
-
Mass Spectrometry (MS): Mass spectra are typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI).[7][11] The sample is injected into the GC, which separates it from any impurities before it enters the mass spectrometer, where it is fragmented and detected.
Synthesis of 4'-Ethylacetophenone
4'-Ethylacetophenone is commonly synthesized via the Friedel-Crafts acylation of ethylbenzene (B125841). This electrophilic aromatic substitution reaction involves the reaction of ethylbenzene with an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2][12]
Detailed Experimental Protocol: Friedel-Crafts Acylation
This protocol describes the synthesis of 4'-Ethylacetophenone from ethylbenzene and acetic anhydride.[13]
Materials and Equipment:
-
Three-neck round-bottom flask
-
Magnetic stir bar and stir plate
-
Dropping funnel
-
Condenser with a drying tube
-
Ice bath
-
Ethylbenzene
-
Acetic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Hydrochloric acid (HCl)
-
Ice
-
Separatory funnel
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Rotary evaporator
Procedure:
-
Assemble a dry three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a condenser protected by a drying tube.
-
Charge the flask with a solution of ethylbenzene (e.g., 10.6 g, 99.85 mmol) in dichloromethane (100 mL).
-
Cool the flask to -70 °C using a dry ice/acetone bath.
-
To the chilled and stirred solution, carefully add anhydrous aluminum chloride (27 g, 202.49 mmol) in portions.
-
Prepare a solution of acetic anhydride (10.2 g, 99.91 mmol) in dichloromethane (20 mL) and add it to the dropping funnel.
-
Add the acetic anhydride solution dropwise to the reaction mixture over 3 hours, ensuring the internal temperature is maintained at -70 °C.[13]
-
After the addition is complete, allow the reaction to stir for an additional 2 hours at a temperature between -70 and -50 °C.[13]
-
Quench the reaction by slowly and carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid (100 mL).[13]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude 4'-Ethylacetophenone.
-
The product can be further purified by vacuum distillation.
Caption: Friedel-Crafts acylation workflow for the synthesis of 4'-Ethylacetophenone.
Applications in Drug Development and Organic Synthesis
4'-Ethylacetophenone is a valuable precursor for the synthesis of more complex molecules, particularly chalcones, which are intermediates in the biosynthesis of flavonoids.[14][15]
Synthesis of Chalcones
Chalcones are synthesized through a Claisen-Schmidt condensation reaction between an acetophenone (B1666503) and a benzaldehyde (B42025) derivative.[8]
This protocol describes the synthesis of a chalcone (B49325) from 4'-Ethylacetophenone and a substituted benzaldehyde.[16]
Materials and Equipment:
-
Erlenmeyer flask
-
Magnetic stir bar and stir plate
-
4'-Ethylacetophenone
-
Substituted benzaldehyde (e.g., 3-nitrobenzaldehyde)
-
15 M Sodium hydroxide (B78521) (NaOH) solution
-
Ice-cold deionized water
-
Beaker
-
Buchner funnel and filter flask
Procedure:
-
In a 50 mL Erlenmeyer flask, combine 4'-Ethylacetophenone (approx. 0.005 mol) and the substituted benzaldehyde (approx. 0.005 mol).
-
Add 4 mL of 95% ethanol and a magnetic stir bar. Stir the mixture until all solids are dissolved. Gentle warming may be necessary, but the solution should be cooled to room temperature before proceeding.[16]
-
Add 0.5 mL of 15 M sodium hydroxide solution to the mixture and continue stirring.[16]
-
Stir until a solid precipitate forms.
-
Add 10 mL of ice-cold deionized water to the flask and break up the solid mass with a spatula.[16]
-
Transfer the mixture to a beaker, using an additional 5 mL of ice-cold water for rinsing.
-
Collect the crude chalcone product by vacuum filtration and wash with cold water.
-
The product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Caption: General workflow for the synthesis of chalcones via Claisen-Schmidt condensation.
Flavonoid Synthesis
Chalcones serve as crucial precursors for the synthesis of flavonoids, a diverse class of polyphenolic compounds with a wide range of biological activities, including antioxidant and anti-inflammatory properties.[14][15] The synthesis of the flavonoid core is typically achieved through the oxidative cyclization of the chalcone intermediate.[17] This makes 4'-Ethylacetophenone a valuable starting material for accessing novel flavonoid analogues for drug discovery research.
Safety and Handling
4'-Ethylacetophenone is a combustible liquid and should be handled with appropriate safety precautions.[4]
-
Handling: Keep away from open flames, hot surfaces, and sources of ignition.[16] Avoid breathing mist, vapors, or spray. Wear protective gloves, clothing, and eye/face protection. Ensure adequate ventilation.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[16]
-
Incompatibilities: Incompatible with strong oxidizing agents and strong bases.[16]
-
Toxicology: The toxicological properties have not been fully investigated.[16] However, read-across data from similar compounds like 4'-methylacetophenone (B140295) suggests that it is not genotoxic.[12]
Always consult the Safety Data Sheet (SDS) before handling this chemical.
References
- 1. 4-Ethylacetophenone(937-30-4) MS spectrum [chemicalbook.com]
- 2. 4-Ethylacetophenone | 937-30-4 [chemicalbook.com]
- 3. 4'-Ethylacetophenone | C10H12O | CID 13642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. websites.umich.edu [websites.umich.edu]
- 5. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 6. 4-Ethylacetophenone(937-30-4) 1H NMR [m.chemicalbook.com]
- 7. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 8. tsijournals.com [tsijournals.com]
- 9. hmdb.ca [hmdb.ca]
- 10. rsc.org [rsc.org]
- 11. spectrabase.com [spectrabase.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. 4-Ethylacetophenone synthesis - chemicalbook [chemicalbook.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. youtube.com [youtube.com]
- 17. mdpi.com [mdpi.com]
